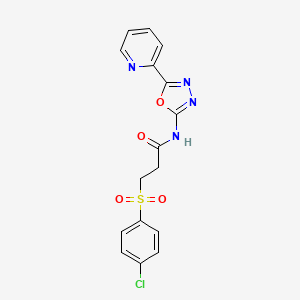

3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4S/c17-11-4-6-12(7-5-11)26(23,24)10-8-14(22)19-16-21-20-15(25-16)13-3-1-2-9-18-13/h1-7,9H,8,10H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRFDOYFAXILPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide , a derivative of the oxadiazole family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate amines and oxadiazole derivatives. The resultant structure can be characterized using various spectroscopic methods such as NMR and IR spectroscopy. For instance, the presence of characteristic functional groups such as sulfonamide and oxadiazole can be confirmed through specific absorption bands in the IR spectrum.

Biological Activity Overview

The biological activity of 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide has been investigated across several studies. Below are key findings regarding its biological activities:

Anticancer Activity

- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of key enzymes associated with cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Cell Line Studies : In vitro studies have shown that this compound effectively inhibits the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range .

Antibacterial Activity

- Activity Spectrum : The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that modifications to the oxadiazole moiety enhance antibacterial efficacy .

- Inhibition Studies : Inhibition assays reveal that the compound acts as a potent inhibitor of urease, an enzyme critical for bacterial survival in acidic environments .

Anti-inflammatory Activity

- Inflammation Models : Preclinical models demonstrate that this compound reduces inflammatory markers in induced inflammation models, suggesting potential use in treating inflammatory diseases .

- Mechanistic Insights : The anti-inflammatory effects are attributed to the modulation of cytokine release and inhibition of pro-inflammatory pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.0 | Inhibition of HDACs |

| A549 (Lung Cancer) | 6.5 | Inhibition of Thymidylate Synthase | |

| Antibacterial | Salmonella typhi | 12.0 | Urease Inhibition |

| Bacillus subtilis | 10.0 | Disruption of Cell Wall Synthesis | |

| Anti-inflammatory | Inflammatory Models | Not quantified | Cytokine Modulation |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various oxadiazole derivatives on cancer cell lines, showing that compounds with similar structures to 3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide exhibited significant growth inhibition by targeting specific cellular pathways involved in cancer progression .

- Antibacterial Efficacy Assessment : Another study focused on the antibacterial properties against multi-drug resistant strains, highlighting the compound's effectiveness compared to traditional antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, sulfonyl group, or aryl/alkylamide moieties. Key comparisons are summarized below:

Key Observations :

- Substituent Impact : The target compound lacks the piperidinyl or thiazole substituents seen in analogs (e.g., 7k, 8g), which may reduce steric hindrance and enhance bioavailability .

- Melting Points : Derivatives with bulkier substituents (e.g., 8j) exhibit higher melting points due to increased crystallinity, whereas the target compound’s melting point remains unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.